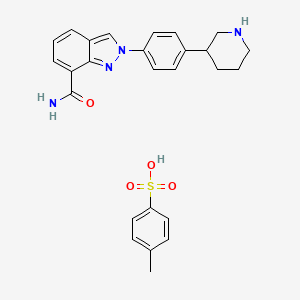

Niraparib TsOH

Description

The Significance of DNA Damage Response Pathways in Cancer Biology

The integrity of the genome is under constant threat from both endogenous sources, such as errors during DNA replication, and exogenous agents, like chemical mutagens or radiation. numberanalytics.comcellsignal.com To counteract this, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). numberanalytics.comclinicsinoncology.com The DDR's primary functions are to detect DNA lesions, signal their presence, and orchestrate repair. numberanalytics.com Key DDR pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination Repair (HRR), and Non-Homologous End Joining (NHEJ). clinicsinoncology.comresearchgate.net

These pathways are critical for maintaining genomic stability and preventing the accumulation of mutations that can lead to malignant transformation. numberanalytics.comresearchgate.net When the DDR is functioning correctly, it acts as a crucial tumor suppression mechanism. researchgate.net However, defects or dysregulation within these pathways are a hallmark of many cancers. numberanalytics.comclinicsinoncology.com Such deficiencies can lead to genomic instability, characterized by an elevated rate of mutations and chromosomal alterations, which drives cancer initiation and progression. numberanalytics.comnumberanalytics.com While a compromised DDR can initiate tumorigenesis, it also creates a vulnerability in cancer cells that can be therapeutically exploited. cellsignal.comresearchgate.net Tumors with specific DDR defects become heavily reliant on the remaining active repair pathways for survival, a dependency that can be targeted by specific inhibitors. cellsignal.com

Principles of Synthetic Lethality in Oncology

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. nih.gov It describes a genetic interaction where a deficiency in either of two distinct genes is compatible with cell viability, but the simultaneous inactivation of both genes results in cell death. nih.gov In oncology, this principle is applied by using a drug to inhibit a specific protein or pathway that becomes essential for the survival of cancer cells that have lost a different, redundant pathway through mutation. nih.govcancernetwork.com

The development of PARP inhibitors for cancers with mutations in the BRCA1 or BRCA2 genes is the classic example of synthetic lethality in clinical practice. nih.govnih.gov BRCA1 and BRCA2 are essential proteins for the high-fidelity repair of DNA double-strand breaks (DSBs) through the HRR pathway. cancernetwork.com Cells with a loss-of-function mutation in BRCA1 or BRCA2 are deficient in HRR and become highly dependent on other repair mechanisms, including the PARP-mediated BER pathway, to repair single-strand breaks (SSBs). cancernetwork.comnih.gov When a PARP inhibitor is introduced, it blocks this alternative repair route. researchgate.net The unrepaired SSBs then collapse replication forks, leading to the formation of DSBs. researchgate.netd-nb.info In these HRR-deficient cancer cells, the accumulation of irreparable DSBs triggers catastrophic genomic instability and, ultimately, cell death. cancernetwork.comresearchgate.net Normal, healthy cells, which have a functional HRR pathway, are much less sensitive to PARP inhibition as they can still effectively repair the DSBs. researchgate.net

Overview of Poly(ADP-Ribose) Polymerase (PARP) Family and DNA Repair Function

The PARP family consists of at least 18 related enzymes involved in various cellular processes, including DNA repair, chromatin remodeling, gene transcription, and cell death. nih.govnih.gov The most abundant and well-characterized members are PARP1 and PARP2, which are nuclear enzymes that act as DNA damage sensors. mdpi.comcolby.edunih.gov

PARP1 and PARP2 play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.govnih.gov Upon detecting an SSB, PARP1 binds to the damaged DNA, which activates its catalytic activity. nih.gov The activated enzyme cleaves nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and uses the resulting ADP-ribose units to synthesize branched poly(ADP-ribose) (PAR) chains on itself and other nearby proteins, such as histones. nih.gov This process, known as PARylation, creates a negatively charged scaffold that helps to decondense the local chromatin structure and recruit other essential DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage. nih.govnih.gov Once the repair is complete, the PAR chains are degraded, and PARP is released. nih.gov

Niraparib (B1663559) is a potent, orally available, and highly selective inhibitor of PARP1 and PARP2. chemicalbook.comnih.govresearchgate.net By binding to the catalytic site of these enzymes, niraparib prevents the synthesis of PAR, thereby inhibiting PARP-mediated DNA repair. drugbank.comchemicalbook.com A crucial aspect of its mechanism is "PARP trapping," where the inhibitor not only blocks enzymatic activity but also traps the PARP enzyme on the DNA at the site of the break. nih.gov This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, leading to the formation of lethal double-strand breaks. researchgate.netnih.gov

Research Findings on Niraparib's Inhibitory Activity

Preclinical studies have quantified the inhibitory potency of niraparib against PARP enzymes and its cytotoxic effects on cancer cell lines with and without DNA repair deficiencies.

Table 1: Intracellular PARP Inhibition by Niraparib

| Cell Line | IC₅₀ (nM) | IC₉₀ (nM) |

|---|---|---|

| HeLa | ~4 | ~50 |

| Calu-6 | ~4 | ~50 |

| SW620 | ~4 | ~50 |

This table presents the concentration of niraparib required to inhibit 50% (IC₅₀) and 90% (IC₉₀) of intracellular PARP activity in response to DNA damage. Data derived from a minimum of three experiments. acs.org

Table 2: Cytotoxicity of Niraparib in BRCA-Deficient vs. BRCA-Proficient Cell Lines

| Cell Line | BRCA1 Status | CC₅₀ (nM) | Selectivity Fold |

|---|---|---|---|

| UWB1.289 | Deficient | 56 | 18-fold |

| UWB1.289+BRCA1 | Wild-Type Restored | >1000 | |

| MDA-MB-436 | Mutant | 18 |

This table shows the concentration of niraparib that causes 50% cell death (CC₅₀) in different cancer cell lines, demonstrating its selective cytotoxicity in cells with BRCA1 defects. acs.org

Properties

Molecular Formula |

C26H28N4O4S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide |

InChI |

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10) |

InChI Key |

LCPFHXWLJMNKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Niraparib Tsoh

Specific PARP Enzyme Inhibition: PARP1 and PARP2

Niraparib (B1663559) is a highly selective and potent inhibitor of both PARP1 and PARP2, two key enzymes in the PARP family responsible for detecting and signaling DNA single-strand breaks (SSBs). nih.govmdpi.com These enzymes play a crucial role in the base excision repair (BER) pathway. nih.gov PARP1 is the most abundant and active isoform, accounting for the majority of PARP-dependent repair activity, while PARP2 contributes a smaller but still significant portion. nih.gov By inhibiting both, niraparib effectively shuts down this critical repair mechanism. nih.gov

Research has demonstrated niraparib's high potency against both PARP1 and PARP2, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. nih.gov This high degree of inhibition disrupts the normal cellular response to DNA damage, preventing the repair of SSBs. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Niraparib

| Enzyme | IC50 (nM) |

|---|---|

| PARP1 | 3.8 nih.gov |

Catalytic Inhibition of PARP Enzymes

Niraparib functions as a catalytic inhibitor by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain of PARP1 and PARP2. aacrjournals.orgnih.gov When a single-strand break in DNA is detected, PARP enzymes bind to the damaged site. This binding triggers a conformational change that activates the enzyme to catalyze the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) or PAR. acs.org

These PAR chains act as a scaffold, recruiting other DNA repair proteins to the site of damage to carry out the necessary repairs. nih.gov By competitively binding to the NAD+ pocket, niraparib prevents this PARylation process. aacrjournals.org The inhibition of PAR synthesis means the downstream repair proteins are not recruited, and the single-strand break remains unrepaired. nih.govnih.gov

PARP Trapping Modality

Beyond simple catalytic inhibition, a more potent and cytotoxic mechanism of niraparib is its ability to "trap" PARP enzymes on DNA. nih.govnih.gov This trapping converts the PARP enzyme from a component of the DNA repair machinery into a toxic lesion itself. nih.gov The cytotoxicity of PARP inhibitors has been shown to be more significant than what would be expected from catalytic inhibition alone, highlighting the critical role of PARP trapping. nih.gov

After a PARP enzyme binds to a site of DNA damage, it would normally catalyze the PARylation reaction and then detach. nih.gov Niraparib, by binding to the enzyme's catalytic site, not only prevents the catalytic activity but also induces a conformational change that stabilizes the PARP-DNA complex. nih.govaacrjournals.org This essentially locks the PARP enzyme onto the DNA strand at the site of the break. nih.gov

Studies have shown that niraparib is highly effective at stabilizing these PARP-DNA complexes, a key factor in its potent trapping ability. aacrjournals.org In the absence of PARP1, niraparib can also trap PARP2 at DNA damage sites, converting the primary mode of PARP2 recruitment to a more direct and stable binding to DNA. researchgate.net This trapping is a durable process, preventing the dissociation of the PARP enzyme and obstructing further DNA repair and replication processes. nih.govnih.gov

The PARP-DNA complexes trapped by niraparib pose a significant obstacle to the DNA replication machinery. aacrjournals.orgacs.org During the S phase of the cell cycle, as the replication fork attempts to move along the DNA, it encounters these trapped complexes. aacrjournals.orgnih.gov This encounter leads to the stalling or collapse of the replication fork. acs.orgnih.gov

A stalled replication fork is a highly vulnerable structure. acs.org The inability to resolve these stalled forks leads to the formation of more severe DNA lesions. aacrjournals.orgacs.org The persistent single-strand breaks, now blocked by a trapped PARP enzyme, can be converted into highly lethal double-strand breaks (DSBs) when the replication machinery collapses. acs.orgnih.gov This accumulation of DSBs triggers profound genomic instability, a hallmark of cancer, but when induced to a high degree, it becomes lethal to the cell. acs.orgnih.gov

Induction of DNA Damage and Apoptosis

The culmination of catalytic inhibition and PARP trapping by niraparib is a massive increase in unrepaired DNA damage, which ultimately triggers programmed cell death, or apoptosis. acs.orgresearchgate.netnih.gov This is particularly effective in cancer cells that have underlying defects in other DNA repair pathways, such as the homologous recombination (HR) pathway, which is responsible for repairing double-strand breaks. aacrjournals.orgacs.org

Niraparib's primary action leads to the accumulation of unrepaired single-strand breaks due to the inhibition of the base excision repair pathway. acs.orgnih.gov As described, these unrepaired SSBs, with a trapped PARP enzyme, are converted into the more cytotoxic double-strand breaks during DNA replication. acs.orgaacrjournals.org

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination pathway. aacrjournals.org However, in cancer cells with mutations in genes crucial for HR, such as BRCA1 and BRCA2, this repair pathway is deficient. acs.org These cells are unable to repair the DSBs generated by niraparib treatment, leading to a catastrophic level of DNA damage. aacrjournals.orgacs.org This overwhelming DNA damage, marked by the presence of γH2AX, a protein that signals DNA double-strand breaks, activates cell cycle checkpoints and ultimately initiates apoptosis. nih.govresearchgate.net The cell, unable to repair the extensive damage to its genome, is forced to undergo programmed cell death. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Niraparib TsOH |

| Niraparib |

| Nicotinamide adenine dinucleotide (NAD+) |

| Olaparib (B1684210) |

| Rucaparib (B1680265) |

| Talazoparib (B560058) |

| Veliparib |

| Temozolomide (B1682018) |

| Gemcitabine |

| Carboplatin |

| Paclitaxel |

| Cisplatin |

Synthetic Lethality in Homologous Recombination-Deficient Cellular Contexts

The primary antitumor mechanism of this compound is rooted in the concept of synthetic lethality. escholarship.org This principle describes a situation where a defect in a single gene or pathway is compatible with cell survival, but the simultaneous loss or inhibition of a second, distinct pathway leads to cell death. escholarship.org Niraparib leverages this by targeting cancers with a pre-existing deficiency in the homologous recombination repair (HRR) pathway. nih.gov

Homologous recombination is a high-fidelity DNA repair mechanism crucial for fixing double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. aacrjournals.org Cells with mutations in key HRR genes, such as BRCA1 and BRCA2, have a compromised ability to repair DSBs and are considered homologous recombination-deficient (HRD). nih.govaacrjournals.org

PARP enzymes play a critical role in a different DNA repair pathway: base excision repair (BER), which primarily addresses single-strand breaks (SSBs). nih.gov Niraparib inhibits the catalytic activity of PARP, preventing the repair of SSBs. nih.gov These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of DSBs. acs.org

In a healthy cell with functional HRR, these niraparib-induced DSBs can be efficiently repaired. However, in HRD cancer cells, the inability to repair these DSBs results in significant genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.govacs.org This targeted killing of HRD cancer cells, while largely sparing normal cells with intact HRR, is the cornerstone of niraparib's efficacy. escholarship.org The sensitivity to PARP inhibitors is not limited to just BRCA1/2 mutations; deficiencies in other genes involved in the HRR pathway can also create the HRD phenotype necessary for synthetic lethality. aacrjournals.org

Beyond PARP Inhibition: Immunomodulatory Mechanisms

Emerging research indicates that the therapeutic effects of this compound are not solely dependent on synthetic lethality but also involve significant modulation of the tumor immune microenvironment. By inducing DNA damage, niraparib initiates a cascade of events that can transform an immunologically "cold" tumor into a "hot" one, making it more recognizable and susceptible to immune attack.

A key immunomodulatory mechanism of niraparib is the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. researchgate.netnih.gov The accumulation of unrepaired DNA damage caused by niraparib leads to the formation of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes. nih.gov This cytosolic DNA is recognized by the sensor protein cGAS, which then synthesizes the second messenger molecule cGAMP. frontiersin.org

cGAMP binds to and activates STING, an adaptor protein on the endoplasmic reticulum. frontiersin.org This activation triggers a signaling cascade that includes the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). nih.govresearchgate.net Activated IRF3 then translocates to the nucleus to drive the transcription of type I interferons (IFNs), such as IFN-β. nih.govresearchgate.net This tumor-intrinsic activation of the cGAS-STING pathway is a critical link between niraparib-induced DNA damage and the initiation of an antitumor immune response. nih.gov

Table 1: Research Findings on Niraparib-Induced cGAS-STING Pathway Activation

| Finding | Key Proteins/Cytokines Involved | Consequence | Source |

|---|---|---|---|

| STING Pathway Activation | Phosphorylated STING (p-STING), Phosphorylated TBK1 (p-TBK1), Phosphorylated IRF3 (p-IRF3) | Initiation of downstream immune signaling. | nih.gov, researchgate.net |

| Type I Interferon Production | Interferon-β (IFN-β) | Upregulation of PD-L1, activation of immune cells. | nih.gov, researchgate.net |

| Chemokine Secretion | CCL5, CXCL10 | Recruitment of cytotoxic T lymphocytes (T cells). | nih.gov, researchgate.net |

The activation of the cGAS-STING pathway by niraparib has profound effects on the tumor's interaction with the immune system. The resulting production of type I interferons directly leads to the upregulation of programmed death-ligand 1 (PD-L1) on the surface of cancer cells. nih.govnih.gov While PD-L1 is an immune checkpoint ligand that can suppress T-cell activity, its increased expression is also a biomarker for tumors that are more likely to respond to immune checkpoint inhibitor therapies. nih.gov

Simultaneously, the activated STING pathway stimulates the production and secretion of inflammatory chemokines, most notably CCL5 and CXCL10. researchgate.netnih.gov These chemokines act as powerful attractants for immune cells. Specifically, they play a vital role in recruiting cytotoxic CD8+ T cells into the tumor microenvironment. nih.gov Studies have shown that treatment with niraparib increases the infiltration and enhances the function of these cytotoxic T cells, which are the primary effectors of antitumor immunity. nih.govnih.gov This process effectively enhances the immunogenicity of the tumor, creating a synergistic potential for combination with immunotherapies like PD-L1 blockade. springermedizin.de

Modulation of Associated Intracellular Signaling Pathways

This compound's cellular impact extends to crosstalk with other critical intracellular signaling networks that govern cell growth, proliferation, and survival. Its interactions with the PI3K/AKT and ATR/CHK1/WEE1 pathways are particularly significant.

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell proliferation and survival and is frequently hyperactivated in cancer. researchgate.netnih.gov The interaction between niraparib and the PI3K/AKT pathway is complex. Aberrant activation of this pathway has been linked to resistance against PARP inhibitors. nih.gov Conversely, research shows that inhibiting the PI3K/AKT/mTOR signaling pathway can synergistically enhance the cell-killing effects of niraparib in ovarian cancer cells. nih.gov

Furthermore, niraparib itself can influence this pathway. One study demonstrated that niraparib treatment led to the activation of the PI3K-AKT-S6K1 pathway, which in turn contributed to the upregulation of PD-L1 on cervical cancer cells. nih.gov This suggests that niraparib can co-opt this pro-survival pathway to enhance its own immunomodulatory effects. The interplay is further complicated by findings that in pancreatic cancer models, niraparib can inhibit the SRC/STAT3 pathway, which often interacts with PI3K/AKT signaling, to increase tumor cell apoptosis. nih.gov

The ATR/CHK1/WEE1 pathway is a critical component of the DNA damage response and cell cycle checkpoint control. nih.gov When PARP inhibitors like niraparib cause replication stress and stalled replication forks, the cell activates the ATR-CHK1 cascade to arrest the cell cycle and allow time for repair. nih.govcore.ac.uk This activation is a survival response to the DNA damage induced by the drug. nih.gov

This interaction has significant therapeutic implications. Inhibiting the checkpoint kinases ATR, CHK1, or WEE1 can prevent this protective cell cycle arrest. More importantly, these kinases are also involved in protecting replication forks and facilitating homologous recombination repair. nih.gov Therefore, combining niraparib with an inhibitor of ATR, CHK1, or WEE1 can induce a functional HRD state in otherwise HR-proficient cancer cells. nih.gov This "induced synthetic lethality" makes the cells highly vulnerable to PARP inhibition and is a promising strategy to sensitize tumors that are intrinsically resistant to niraparib monotherapy. nih.govcore.ac.uk

Table 2: Key Protein Interactions in Niraparib's Modulation of Signaling Pathways

| Pathway | Key Interacting Proteins | Effect of Interaction | Source |

|---|---|---|---|

| PI3K/AKT Pathway | PI3K, AKT, mTOR, PTEN, SRC | Complex interplay; pathway activation can mediate niraparib's immunomodulatory effects (PD-L1 upregulation) or contribute to resistance. Pathway inhibition can synergize with niraparib. | nih.gov, nih.gov, nih.gov |

| ATR/CHK1/WEE1 Pathway | ATR, CHK1, WEE1 | Niraparib-induced replication stress activates this checkpoint pathway as a survival response. Inhibition of this pathway can induce HRD and sensitize cells to niraparib. | nih.gov, nih.gov, core.ac.uk |

Preclinical Pharmacological Investigations of Niraparib Tsoh

In Vitro Studies on PARP Inhibition and Cellular Effects

In vitro studies have been fundamental in elucidating the primary mechanism of action of niraparib (B1663559), which centers on the inhibition of PARP enzymes, leading to DNA damage and cell death, particularly in cancer cells with deficiencies in DNA repair pathways. patsnap.com

Niraparib is a potent and selective oral inhibitor of PARP-1 and PARP-2. cancer-research-network.comnih.gov In cell-free enzymatic assays, niraparib demonstrates high potency against these two key PARP family members. cancer-research-network.com The half-maximal inhibitory concentration (IC50) values are consistently reported in the low nanomolar range, confirming its strong enzymatic inhibition. selleckchem.comselleckchem.com Specifically, the IC50 for PARP-1 is 3.8 nM and for PARP-2 is 2.1 nM. cancer-research-network.comnih.govselleckchem.comselleckchem.com In a whole-cell assay designed to measure PARP activity, niraparib showed an EC50 of 4 nM. cancer-research-network.com

Studies on its selectivity have shown that niraparib's inhibitory action is substantially more potent against PARP-1 and PARP-2 compared to other members of the PARP family. nih.gov This selectivity is estimated to be over 100-fold higher for PARP-1/2. nih.gov However, comprehensive selectivity profiling using affinity enrichment chemoproteomics has revealed that niraparib may have off-target effects, notably an interaction with lanosterol (B1674476) synthase (LSS), an enzyme involved in cholesterol biosynthesis, which was not observed with other PARP inhibitors like olaparib (B1684210) and talazoparib (B560058). researchgate.net

| Target Enzyme | IC50 (nM) | Assay Type |

|---|---|---|

| PARP-1 | 3.8 | Cell-free |

| PARP-2 | 2.1 | Cell-free |

Beyond catalytic inhibition, a critical mechanism for PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage. patsnap.comnih.gov This action creates cytotoxic PARP-DNA complexes that are more lethal to cancer cells than the simple inhibition of DNA repair. nih.gov Comparative studies have shown that PARP inhibitors differ markedly in their trapping potency. nih.gov

Niraparib has been demonstrated to be a more potent PARP trapping agent than several other inhibitors. nih.gov In preclinical comparisons, the order of trapping efficiency was determined to be niraparib > olaparib >> veliparib. nih.gov Further research indicated that in cultured cancer cells, niraparib is approximately twice as potent as olaparib in its ability to trap PARP onto DNA. nih.gov This enhanced trapping capacity is believed to contribute to its superior antitumor activity. mednexus.org It is also noteworthy that while niraparib is a potent trapper, other inhibitors like talazoparib exhibit even greater trapping efficiency. researchgate.net The trapping of both PARP-1 and PARP-2 enzymes at sites of DNA damage by niraparib leads to the formation of these highly cytotoxic complexes. nih.gov

| PARP Inhibitor | Relative Trapping Efficiency |

|---|---|

| Niraparib | High |

| Olaparib | Moderate (Lower than Niraparib) |

| Veliparib | Low (Lower than Olaparib) |

| Talazoparib | Very High (Higher than Niraparib) |

The cytotoxic effects of niraparib are particularly pronounced in cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, a concept known as synthetic lethality. patsnap.com However, a distinguishing feature of niraparib is its demonstrated clinical efficacy in patients with both BRCA-mutant (BRCAm) and BRCA-wildtype (BRCAwt) tumors. nih.govnih.gov

In vitro studies confirm this broad activity. Niraparib inhibits the proliferation of cancer cells with mutant BRCA1 and BRCA2 genes, with half-maximal cytotoxic concentrations (CC50) in the 10-100 nM range. cancer-research-network.com For example, in the MDA-MB-436 breast cancer cell line, which has a BRCA1 mutation, the CC50 for niraparib is 18 nM. cancer-research-network.com Similarly, in the CAPAN-1 pancreatic cancer cell line with a BRCA2 mutation, the CC50 is 90 nM. cancer-research-network.com Studies have shown that niraparib is more effective than olaparib at inhibiting the growth of pancreatic and ovarian cancer cells, irrespective of their BRCA mutational status. nih.gov While effective in both contexts, higher concentrations of PARP inhibitors are generally required to induce cell death in BRCAwt cells compared to their BRCAm counterparts. nih.gov This suggests that the potent trapping ability and favorable pharmacokinetic properties of niraparib may help achieve the necessary concentrations for efficacy in BRCAwt tumors. nih.gov

| Cell Line | Cancer Type | BRCA Status | CC50 (nM) |

|---|---|---|---|

| MDA-MB-436 | Breast Adenocarcinoma | BRCA1 mutant | 18 |

| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | 90 |

In Vivo Pharmacodynamic Studies in Relevant Animal Models

In vivo studies in animal models have been crucial for understanding niraparib's pharmacokinetic profile, tissue distribution, and resulting antitumor efficacy, providing a bridge between cellular effects and clinical potential.

Pharmacokinetic studies in tumor-bearing mouse models have revealed favorable distribution properties for niraparib. A key finding is that niraparib preferentially concentrates in tumor tissue compared to plasma. nih.gov At steady state, tumor exposure to niraparib is reported to be 3.3 times greater than plasma exposure in xenograft models. nih.gov In contrast, the tumor exposure to olaparib was found to be lower than its concentration in plasma. nih.gov

In a tissue biodistribution study using an A2780 ovarian xenograft tumor mouse model, niraparib demonstrated high levels of penetration and retention in most tissues, including the tumor. asco.org Following repeated oral dosing, most tissues exhibited at least a 2-fold higher exposure than plasma at steady state. asco.org While niraparib was detectable in bone marrow, its concentration was 76-fold lower than that in the tumor, suggesting a potentially large therapeutic window. nih.gov These findings highlight a significant difference in pharmacokinetic properties between niraparib and olaparib, which may contribute to niraparib's greater efficacy in certain preclinical models, particularly in BRCAwt tumors. nih.gov

A critical feature of niraparib highlighted in preclinical studies is its ability to effectively cross the blood-brain barrier (BBB) and achieve sustained exposure in the central nervous system (CNS). nih.govresearchgate.net This is a significant advantage for treating primary brain tumors or brain metastases. asco.org In comparative studies using mouse models, niraparib showed good sustainability in the brain, whereas sustained brain exposure to olaparib was not observed. nih.gov

The dose-normalized brain exposure to niraparib was found to be 34-fold higher than that of olaparib. nih.gov In an orthotopic glioblastoma model with a disrupted BBB, the mean concentration of niraparib in the brain tumor was at least 25-fold greater than that of olaparib at 2 hours post-dose. asco.org Furthermore, niraparib demonstrated better retention in the brain tumor over 24 hours. asco.org This efficient CNS penetration has been confirmed in intracranial tumor models of triple-negative breast cancer, where high concentrations of niraparib were detected in intracranial tumors. nih.gov This favorable pharmacokinetic profile supports the investigation of niraparib for cancers with a high incidence of brain metastasis. asco.org

| Tissue | Fold Higher Exposure (Niraparib vs. Olaparib) |

|---|---|

| Plasma | 3 |

| Tumor | 16 |

| Brain | 34 |

Assessment of Antitumor Efficacy in Diverse Preclinical Cancer Models

Niraparib TsOH has demonstrated significant antitumor activity across a range of preclinical cancer models, including those with and without BRCA mutations. Its efficacy is particularly noted in models of ovarian, breast, and pancreatic cancer.

In comparative preclinical studies, niraparib has shown favorable pharmacokinetic properties leading to potent antitumor effects. nih.govoncotarget.com Studies in mouse xenograft models revealed that at a steady state, tumor exposure to niraparib is significantly higher than plasma exposure, a feature not observed with other PARP inhibitors like olaparib. nih.govoncotarget.comsemanticscholar.org Specifically, the tumor-to-plasma exposure ratio for niraparib was found to be approximately 3.3, whereas for olaparib it was less than 1.0. nih.govsemanticscholar.orgresearchgate.net This ability of niraparib to concentrate in tumors may contribute to its efficacy, particularly in tumors without BRCA mutations (BRCAwt) which often require higher concentrations of PARP inhibitors to induce cell death. nih.gov

Preclinical trials have evaluated niraparib's efficacy in various tumor models, showing significant tumor growth inhibition (TGI). For instance, in a BRCA2-mutant Capan-1 pancreatic cancer model inoculated intracranially, niraparib treatment resulted in a 62% TGI, compared to a -19% TGI for olaparib at their respective maximum tolerated doses. nih.gov In a subcutaneous Capan-1 tumor model, niraparib achieved a 53% TGI versus 27% for olaparib. nih.gov Furthermore, niraparib's ability to cross the blood-brain barrier and achieve sustained exposure in the brain has been demonstrated in preclinical models, suggesting potential utility in treating brain malignancies. nih.govoncotarget.comsemanticscholar.org

In esophageal squamous cell carcinoma (ESCC) xenograft models, niraparib tosylate alone showed a weak effect on tumor growth; however, when used in combination with radiotherapy, it significantly inhibited tumor proliferation and growth. nih.gov Studies in ovarian cancer cell lines with BRCA1/2 mutations (PEO1, UWB1.289) showed they were more sensitive to niraparib treatment compared to those with wild-type BRCA. researchgate.net

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Capan-1 Pancreatic Cancer (Intracranial) | Niraparib demonstrated 62% tumor growth inhibition (TGI). | nih.gov |

| Capan-1 Pancreatic Cancer (Subcutaneous) | Niraparib achieved 53% tumor growth inhibition (TGI). | nih.gov |

| Ovarian Cancer Cells (BRCA-mutated) | Cells with BRAC1/2 mutations (PEO1, UWB1. 289) were more sensitive to niraparib compared to BRCA wild-type cells. | researchgate.net |

| Esophageal Squamous Cell Carcinoma Xenograft | Monotherapy had a weak inhibitory effect, but combination with radiotherapy effectively inhibited tumor growth. | nih.gov |

| Tumor Xenograft Mouse Models (General) | At steady state, tumor exposure to niraparib is 3.3 times greater than plasma exposure. | nih.govoncotarget.comsemanticscholar.org |

Preclinical Pharmacological Evaluation in Combination Strategies

The combination of PARP inhibitors with inhibitors of ataxia telangiectasia and Rad3-related protein kinase (ATR) is a rational therapeutic strategy. oncologynewscentral.com ATR inhibition can prevent cancer cells from recovering from the DNA damage induced by PARP inhibitors, leading to replication catastrophe and cell death. oncologynewscentral.com Preclinical studies have shown that this combination can be synergistic and may delay or overcome acquired resistance to PARP inhibitors in models with homologous recombination deficiency (HRD). oncologynewscentral.com

The combination of niraparib with an ATR inhibitor is currently under investigation. mdpi.com Early-phase clinical trials, such as the ATTACC study, have evaluated the combination of the ATR inhibitor camonsertib (B10830843) with niraparib in patients with advanced solid tumors, including ovarian cancer. oncologynewscentral.com These studies aim to build upon preclinical findings that support ATR inhibitors as sensitizers to PARP inhibitor therapy. researchgate.net Another clinical trial (NCT04267939) was designed to assess the combination of the ATR inhibitor BAY1895344 with niraparib in patients with advanced solid tumors and ovarian cancer, including those whose cancer had progressed on a prior PARP inhibitor. mdpi.comfacingourrisk.org

Preclinical data suggest that combining PARP inhibitors with antiangiogenic agents results in synergistic antitumor effects. researchgate.netnih.govaboutscience.eu Antiangiogenic drugs can induce hypoxia in the tumor microenvironment, which in turn can downregulate key proteins in the homologous recombination repair (HRR) pathway, such as BRCA1/2. nih.gov This induced "BRCAness" can increase the sensitivity of cancer cells to PARP inhibition.

In preclinical ovarian cancer models, the combination of niraparib with the antiangiogenic agent brivanib (B1684546) demonstrated enhanced programmed cell death, particularly in cancer cells with BRCA mutations. researchgate.netnih.gov The addition of brivanib was shown to sensitize BRCA-mutated ovarian cancer cells to niraparib treatment both in vitro and in vivo. researchgate.netnih.gov This synergistic effect was less pronounced in ovarian cancer cells with wild-type BRCA. nih.gov These preclinical findings have provided the rationale for clinical trials evaluating the combination of niraparib with antiangiogenic agents like bevacizumab for the treatment of ovarian cancer. aboutscience.eunih.gov

Integration with Immunotherapy Modalities

Preclinical research has extensively investigated the synergistic potential of combining this compound with various immunotherapy modalities. The foundational principle of this approach is that PARP inhibition by niraparib induces DNA damage, which in turn can stimulate an immune response against the tumor. This process can transform immunologically "cold" tumors into "hot" tumors, making them more susceptible to checkpoint inhibitors. nih.gov

Studies in preclinical models have shown that niraparib treatment can lead to the activation of the interferon signaling pathway. nih.gov This activation is crucial for recruiting immune cells to the tumor microenvironment. Specifically, niraparib has been observed to increase the infiltration of CD4+ and CD8+ T cells within the tumor. nih.govresearchgate.net This enhanced immune cell infiltration is accompanied by an upregulation of interferon-stimulated genes. researchgate.net Mechanistically, it is suggested that niraparib may stimulate type I interferon expression in tumor cells through the activation of the STING (stimulator of interferon genes) pathway. nih.govnih.gov

The combination of niraparib with anti-PD-1 or anti-PD-L1 antibodies has demonstrated enhanced antitumor activity in multiple preclinical models, including those with both BRCA-deficient and BRCA-proficient genetic backgrounds. nih.govresearchgate.net This synergistic effect is not solely dependent on the tumor's BRCA mutation status or PD-L1 expression levels. researchgate.net In a BRCA-deficient ovarian syngeneic model, the combination of niraparib and an anti-PD-1 antibody induced durable tumor responses and the formation of an immune memory. researchgate.net

Furthermore, preclinical studies have explored combining niraparib with other immune checkpoint inhibitors. For instance, preclinical work in penile squamous cell carcinoma models suggests a synergistic activity between PARP inhibitors and immune checkpoint inhibitors, providing a rationale for clinical trials combining niraparib with dostarlimab (an anti-PD-1 antibody). ascopubs.orgasco.org Similarly, the combination of niraparib with pembrolizumab (B1139204) (another anti-PD-1 antibody) has been evaluated in preclinical models, showing that niraparib can modulate the immune response in a way that enhances the therapeutic efficacy of immune checkpoint blockade. nih.gov

The table below summarizes key findings from preclinical studies on the integration of this compound with immunotherapy.

| Immunotherapy Agent | Preclinical Model | Key Findings | Reference(s) |

| Anti-PD-1/Anti-PD-L1 | Immune-competent mouse tumor models (BRCA-proficient and -deficient) | Enhanced antitumor activity, increased CD4+ and CD8+ immune cell infiltration, upregulation of interferon-stimulated genes. researchgate.net | researchgate.net |

| Anti-PD-1 | BRCA-deficient ovarian syngeneic model | Durable tumor responses and induction of immune memory. researchgate.net | researchgate.net |

| Anti-PD-1 | Apcmin/+ syngeneic tumors | Enhanced antitumor activity compared to monotherapy. researchgate.net | researchgate.net |

| Dostarlimab (Anti-PD-1) | Penile squamous cell carcinoma animal models | Suggestion of synergistic activity. ascopubs.orgasco.org | ascopubs.orgasco.org |

| Pembrolizumab (Anti-PD-1) | Ovarian cancer models | Niraparib-mediated modulation of the immune response contributes to therapeutic effects, providing a rationale for combination. nih.gov | nih.gov |

Interactions with Traditional Chemotherapeutic Agents (e.g., Platinum-based, Alkylating Agents, Radiation Therapy)

The capacity of this compound to interfere with DNA damage repair pathways makes it a prime candidate for combination with traditional cancer therapies that function by inducing DNA damage, such as chemotherapy and radiation.

Radiation Therapy:

Niraparib has been shown to act as a potent radiosensitizer in various cancer cell lines. nih.gov The primary mechanism involves the inhibition of single-strand break (SSB) repair by niraparib, which leads to the conversion of radiation-induced SSBs into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov This accumulation of DSBs overwhelms the cell's repair capacity, leading to cell death. nih.gov

Preclinical studies in esophageal squamous cell carcinoma have demonstrated that the combination of niraparib tosylate and radiation results in a significantly lower colony formation efficiency and increased cell apoptosis compared to either treatment alone. nih.govresearchgate.net The synergistic effect in this model was linked to the downregulation of the FANCG gene. nih.govresearchgate.net In lung and cervical cancer cell lines, combining niraparib with X-ray radiation significantly inhibited cell viability, induced apoptosis, and caused G2/M phase cell cycle arrest. mednexus.orgmednexus.org This radiosensitizing effect is associated with the inhibition of sublethal damage repair and homologous recombination repair pathways. mednexus.org

The table below summarizes key findings from preclinical studies on the interaction of this compound with radiation therapy.

| Cancer Type | Preclinical Model | Key Findings | Reference(s) |

| Esophageal Squamous Cell Carcinoma | KYSE-30 and KYSE-150 cell lines, xenograft models | Significantly lower colony formation, increased cell apoptosis, and high tumor suppression rate in the combination group. Synergism linked to FANCG downregulation. nih.gov | nih.govresearchgate.net |

| Lung and Cervical Cancer | A549 (lung) and SiHa (cervical) cell lines | Significantly inhibited cell proliferation and viability, promoted apoptosis, and induced G2/M phase arrest. mednexus.orgmednexus.org | mednexus.orgmednexus.org |

| Non-Small Cell Lung Cancer (EGFR-mutated) | Lung cancer cells | Synergy observed through the activation of anti-tumor immunity via the STING/TBK1/IRF3 pathway and increased CD8+ T lymphocytes. mednexus.org | mednexus.org |

| Glioma | Glioma cells | PARP inhibition enhances radiosensitivity. nih.gov | nih.gov |

| Neuroblastoma | Human metastatic neuroblastoma xenografts | Combination significantly decreased tumor burden. portico.org | portico.org |

Chemotherapeutic Agents:

Preclinical evidence also supports the combination of niraparib with cytotoxic chemotherapy. The rationale is that niraparib can enhance the DNA-damaging effects of these agents. researchgate.net

Alkylating Agents (e.g., Temozolomide): In preclinical models of multiple myeloma, the combination of niraparib and the alkylating agent temozolomide (B1682018) (TMZ) has shown synergistic effects. nih.gov Niraparib was found to repress DNA damage repair, thereby sensitizing the myeloma cells to TMZ-induced cell death. nih.gov Similarly, in glioblastoma models, the combination of niraparib and TMZ was found to increase the expression of the NKG2D ligand ULBP1, which enhanced the cytotoxic killing of glioblastoma cells by gamma-delta T cells. nih.gov

Platinum-based Agents: The antitumor mechanisms of PARP inhibitors and platinum-based chemotherapy have overlapping aspects within the DNA damage repair pathway. nih.gov This provides a strong basis for their combined use. Preclinical studies have indicated that sensitivity to platinum agents often correlates with sensitivity to PARP inhibitors.

Other Cytotoxic Agents (e.g., Cyclophosphamide): In preclinical studies using triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, a sequential combination of cyclophosphamide (B585) followed by niraparib was well-tolerated and demonstrated significant efficacy in a subset of TNBCs, particularly in preventing tumor relapse in models sensitive to single-agent niraparib. researchgate.net

The table below summarizes key findings from preclinical studies on the interaction of this compound with chemotherapeutic agents.

| Chemotherapeutic Agent | Cancer Type | Preclinical Model | Key Findings | Reference(s) |

| Temozolomide | Multiple Myeloma | NCI-H929 cells | Synergistic effects in inducing cell death due to repression of DNA damage repair. nih.gov | nih.gov |

| Temozolomide | Glioblastoma | GBM39 cells | Increased expression of ULBP1, enhancing cytotoxic killing by gamma-delta T cells. nih.gov | nih.gov |

| Cyclophosphamide | Triple-Negative Breast Cancer | PDX models | Sequential combination prevented tumor relapse in niraparib-sensitive tumors. researchgate.net | researchgate.net |

Mechanisms of Resistance to Niraparib Tsoh

Restoration of Homologous Recombination Repair (HRR) Functionality

The efficacy of niraparib (B1663559) in cancers with BRCA1 or BRCA2 mutations is based on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is lethal to cells that already have a deficient homologous recombination repair (HRR) pathway for double-strand breaks. nih.gov Consequently, a primary mechanism of acquired resistance is the reactivation of the HRR pathway, allowing cancer cells to repair DNA damage and survive treatment. nih.govnih.gov

The most frequently documented mechanism for HRR restoration is the acquisition of secondary somatic mutations in the BRCA1 or BRCA2 genes. nih.govnih.gov These "reversion mutations" are typically insertions or deletions that occur near the site of the original germline or somatic mutation. aacrjournals.org Their effect is to restore the open reading frame of the gene, leading to the production of a functional or partially functional BRCA protein. aacrjournals.orgnih.gov This restoration of protein function reinstates the cell's ability to perform homologous recombination, thereby negating the synthetic lethality induced by niraparib and conferring resistance. nih.govnih.gov Studies have shown that reversion mutations are a common finding in patients who develop resistance to both PARP inhibitors and platinum-based chemotherapy. nih.govjohnshopkins.edu These mutations are more frequently observed in the BRCA2 gene compared to BRCA1. nih.gov

Table 1: Research Findings on BRCA1/BRCA2 Reversion Mutations

| Gene | Mutation Type | Consequence | Associated Resistance | Source Citation |

|---|---|---|---|---|

| BRCA1/BRCA2 | Secondary somatic mutations (insertions/deletions) | Restores the open reading frame, leading to the production of a functional protein. | Acquired resistance to PARP inhibitors (including niraparib) and platinum agents. | nih.govnih.govaacrjournals.orgnih.gov |

| BRCA2 | Higher frequency of reversion mutations compared to BRCA1. | Restoration of HRR function. | A common mechanism of clinical resistance. | nih.gov |

| BRCA1/BRCA2 | Can be detected in circulating tumor DNA (ctDNA). | Predicts primary and acquired resistance to PARP inhibitors. | Associated with decreased clinical benefit from PARP inhibitor therapy. | aacrjournals.orgnih.gov |

Resistance to niraparib is not limited to reversion mutations in BRCA1/2. Secondary mutations in other crucial HRR pathway genes, such as RAD51C and RAD51D, have also been identified as a mechanism of acquired resistance. nih.govnih.gov Similar to BRCA reversions, these secondary mutations can restore the function of the respective proteins, thereby reactivating the HRR pathway. nih.govmdpi.com For instance, a secondary mutation in RAD51D has been reported in a patient who developed resistance to niraparib and olaparib (B1684210), with in-vitro experiments confirming that the reversion mutation conferred resistance. nih.gov Likewise, analyses of tumor samples from patients who progressed on the PARP inhibitor rucaparib (B1680265) revealed secondary mutations in both RAD51C and RAD51D that restored the protein's reading frame and were associated with resistance. nih.govflinders.edu.auresearchgate.net

Table 2: Research Findings on Secondary Mutations in Other DNA Repair Genes

| Gene | Finding | Mechanism | Associated Resistance | Source Citation |

|---|---|---|---|---|

| RAD51C/D | Secondary somatic mutations identified in patients with acquired resistance. | Restoration of the open reading frame, leading to functional protein and reactivated HRR. | Resistance to rucaparib, olaparib, and niraparib. | nih.govnih.govmdpi.com |

| PALB2 | Reversion mutations have been described in vitro and reported in patients. | Restoration of HRR function. | Resistance to olaparib. | nih.gov |

| RAD51B | Reversion mutation and overexpression described in a patient after olaparib failure. | Restoration of HRR function. | Resistance to olaparib. | nih.gov |

The functionality of the HRR pathway can also be restored through the modulation of its regulatory proteins, independent of reversion mutations.

53BP1 Loss : In the context of a BRCA1 deficiency, the loss of the protein 53BP1 can partially restore HRR activity. youtube.comembopress.org 53BP1 normally promotes non-homologous end joining (NHEJ), an alternative DNA repair pathway, while inhibiting the initial step of HRR called end resection. youtube.commdpi.com Loss of 53BP1 removes this block on resection, allowing for HRR to proceed even in the absence of functional BRCA1, thus leading to PARP inhibitor resistance. youtube.compsu.edu

RADX Modulation : RADX is a protein that regulates the stability of RAD51 filaments on DNA, which are essential for HRR. researchgate.net By antagonizing RAD51, RADX modulates the protection of stalled replication forks. Silencing RADX can restore fork protection in cells deficient in BRCA1 or BRCA2, suggesting its role in resistance mechanisms. researchgate.net

RAD51 Regulation : The expression and activity of RAD51, the central recombinase in HRR, are tightly controlled. nih.gov The tumor suppressor protein p53 can transcriptionally repress the RAD51 gene. nih.gov Loss or mutation of p53, a common event in cancer, can therefore lead to increased RAD51 levels, potentially enhancing HRR capacity and contributing to resistance. Furthermore, epigenetic modifications, such as the loss of promoter methylation for genes like RAD51C, can also reactivate their expression and contribute to PARP inhibitor resistance. nih.gov

Table 3: Research Findings on Modulation of HRR Pathway Regulators

| Regulator | Modulation | Mechanism of Action | Impact on Resistance | Source Citation |

|---|---|---|---|---|

| 53BP1 | Loss of function/expression | In BRCA1-deficient cells, loss of 53BP1 removes the inhibition of DNA end resection, partially restoring HRR. | Confers resistance to PARP inhibitors. | youtube.comembopress.orgpsu.edu |

| RADX | Silencing/Inactivation | Antagonizes RAD51; its inactivation restores replication fork protection in BRCA-deficient cells. | Contributes to resistance by stabilizing replication forks. | researchgate.net |

| RAD51 | Loss of p53-mediated transcriptional repression | Mutant or absent p53 fails to repress RAD51, leading to its overexpression and enhanced HRR. | May contribute to resistance by increasing HRR capacity. | nih.gov |

| RAD51C | Loss of promoter methylation | Epigenetic reactivation of RAD51C expression. | Confers PARP inhibitor resistance. | nih.gov |

Alterations in PARP-Drug Interaction

Resistance can also arise from changes that directly affect the interaction between niraparib and its target, the PARP1 enzyme.

A key mechanism of action for many PARP inhibitors, including niraparib, is not just the inhibition of PARP's enzymatic activity but also the "trapping" of the PARP1-DNA complex. nih.govnih.gov This trapping creates cytotoxic lesions that are more damaging than unrepaired single-strand breaks alone. nih.gov The potency of different PARP inhibitors often correlates with their PARP trapping efficiency, with talazoparib (B560058) being the most potent trapper, followed by niraparib, which traps more effectively than olaparib and rucaparib. nih.govnih.gov

Table 4: Research Findings on Reduced PARP1 Trapping Efficiency

| Mechanism | Description | Effect on Niraparib | Source Citation |

|---|---|---|---|

| PARP1 Mutations | Mutations in the PARP1 gene, such as R591C, can alter the protein structure. | Reduces the ability of niraparib to effectively trap the PARP1 enzyme on DNA, diminishing cytotoxicity. | nih.govmdpi.com |

| Downregulation of PARP1 | Reduced expression of the PARP1 protein. | Limits the number of PARP1 molecules available for trapping, leading to resistance. | nih.govaacrjournals.org |

| Loss of PARG Activity | Loss of PAR glycohydrolase (PARG) leads to hyper-PARylation. | Reduces the activity of PARP1 trapping on DNA, resulting in resistance. | nih.gov |

| Comparative Trapping Potency | Niraparib has a greater PARP1 trapping ability than olaparib and rucaparib, but less than talazoparib. | The degree of trapping is a key determinant of the cytotoxic activity of PARP inhibitors. | nih.govnih.gov |

Pharmacokinetic and Pharmacodynamic Resistance Mechanisms

Pharmacokinetic resistance involves mechanisms that reduce the concentration of the drug at its target site, while pharmacodynamic resistance involves changes in the cellular response to the drug.

Increased Drug Efflux : A well-established mechanism of pharmacological resistance is the upregulation of multidrug efflux transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (MDR1) gene. psu.edumdpi.com P-gp is a pump in the cell membrane that actively transports a wide range of drugs, including some PARP inhibitors, out of the cell. Increased expression of P-gp can lower the intracellular concentration of niraparib, preventing it from reaching a therapeutic level at the PARP enzyme, thereby causing resistance. mdpi.com Although niraparib is a substrate for P-gp and another transporter, BCRP, it has high permeability and is able to cross the blood-brain barrier, which may help overcome some efflux. nih.govresearchgate.net

Pharmacokinetic Properties : Niraparib exhibits distinct pharmacokinetic properties compared to other PARP inhibitors. It has a higher volume of distribution than olaparib, leading to greater accumulation in tumor tissue relative to plasma. nih.govresearchgate.net While not a resistance mechanism in itself, this favorable distribution may influence its efficacy, particularly in non-BRCA mutated tumors. nih.gov However, all PARP inhibitors, including niraparib, show moderate-to-high variability in plasma exposure between individuals, which can affect both toxicity and potentially efficacy. nih.gov An exposure-efficacy relationship for niraparib remains inconclusive. nih.govresearchgate.net

Table 5: Research Findings on Pharmacokinetic and Pharmacodynamic Resistance

| Mechanism | Description | Relevance to Niraparib | Source Citation |

|---|---|---|---|

| Increased Drug Efflux (P-glycoprotein) | Upregulation of the ABCB1 (MDR1) gene leads to increased expression of the P-gp efflux pump. | Niraparib is a substrate of P-gp. Increased efflux can reduce intracellular drug concentration, leading to resistance. | psu.edumdpi.comnih.gov |

| Pharmacokinetic Variability | Moderate-to-high interindividual variability in plasma exposure. | Could potentially impact therapeutic efficacy, though a clear exposure-efficacy link is not established. | nih.govresearchgate.net |

| Tumor Distribution | Niraparib shows preferential accumulation in tumor tissue compared to plasma. | This favorable pharmacokinetic profile may contribute to its broader clinical activity. | nih.govresearchgate.net |

Cellular Adaptive Responses and Alternative DNA Repair Pathways

Cancer cells can adapt to PARP inhibition by altering their DNA repair mechanisms. These adaptive responses can involve the restoration of replication fork stability and the activation of alternative, often error-prone, DNA repair pathways to bypass the need for homologous recombination. nih.govnih.gov

A key mechanism of action for PARP inhibitors is the trapping of PARP enzymes on DNA, which leads to stalled and collapsed replication forks, particularly in cancer cells with homologous recombination deficiency (HRD). nih.govnih.gov However, cancer cells can develop resistance by restoring the stability of these replication forks. nih.govnih.gov This stabilization prevents the formation of double-strand breaks that are lethal in HRD cells. nih.gov

Several factors have been implicated in the protection and stabilization of replication forks. The loss of proteins that promote fork degradation, such as the MRE11 nuclease, can lead to fork stability and PARP inhibitor resistance. mdpi.com Similarly, depletion of chromatin remodelers like SMARCAL1, ZRANB3, and HLTF, which are involved in fork remodeling, can prevent DNA degradation by MRE11 and confer resistance to PARP inhibitors. mdpi.com The loss of RADX, a protein that antagonizes RAD51 activity at replication forks, has also been shown to restore replication fork stability and lead to resistance in BRCA2-deficient cells. nih.gov

In the absence of functional homologous recombination, cells can rely on alternative, more error-prone DNA repair pathways to repair double-strand breaks. acs.orgnih.gov One such pathway is non-homologous end joining (NHEJ), which directly ligates broken DNA ends. acs.orgnih.gov While classical NHEJ is a major DNA repair pathway, an alternative form, known as alt-NHEJ or microhomology-mediated end joining (MMEJ), can also be activated. amegroups.org

Studies have shown that defects in the classical NHEJ pathway can paradoxically lead to resistance to PARP inhibitors like rucaparib, suggesting a complex interplay between different repair pathways. aacrjournals.orgnih.gov Conversely, the upregulation of alt-NHEJ, which is often driven by DNA polymerase theta (Polθ, encoded by the POLQ gene), is a recognized mechanism of resistance to PARP inhibitors in HR-deficient tumors. amegroups.org Polθ plays a crucial role in the MMEJ pathway, and its overexpression has been correlated with PARP inhibitor resistance. amegroups.org Therefore, targeting Polθ is being explored as a strategy to overcome this form of resistance.

The cellular response to PARP inhibition is also modulated by other proteins involved in DNA damage signaling and repair. Poly(ADP-ribose) glycohydrolase (PARG) is the enzyme responsible for catabolizing poly(ADP-ribose) chains, effectively reversing the action of PARP. nih.gov Depletion of PARG can lead to resistance to PARP inhibitors by reducing the trapping of PARP1 on DNA and rescuing DNA damage signaling. nih.gov

Schlafen family member 11 (SLFN11) is another protein whose expression level has been linked to sensitivity to DNA-damaging agents, including PARP inhibitors. cancer.govresearchgate.net High expression of SLFN11 is associated with increased sensitivity to PARP inhibitors like olaparib and talazoparib. cancer.govnih.gov Conversely, the loss of SLFN11 expression, which is common in cancer cells, confers resistance to these agents. mdpi.comnih.govresearchgate.net The mechanism appears to involve SLFN11's role in inducing lethal replication stress, and its absence allows cells to tolerate PARP inhibition. researchgate.net Intriguingly, resistance due to SLFN11 inactivation can be overcome by inhibiting the ATR checkpoint kinase. researchgate.net

| Pathway/Protein | Role in DNA Repair/Cellular Response | Implication in Niraparib Resistance |

| Replication Fork Stability | Maintenance of DNA replication integrity | Increased stability prevents the formation of lethal double-strand breaks, leading to resistance. nih.govmdpi.com |

| Non-Homologous End Joining (NHEJ) | Repair of double-strand DNA breaks | Complex role; defects in classical NHEJ can lead to resistance, while activation of alternative NHEJ (MMEJ) is a resistance mechanism. amegroups.orgaacrjournals.orgnih.gov |

| DNA Polymerase Theta (POLQ) | Key enzyme in microhomology-mediated end joining (MMEJ) | Upregulation drives resistance in HR-deficient tumors. amegroups.org |

| Poly(ADP-ribose) glycohydrolase (PARG) | Reverses PARP-mediated PARylation | Depletion reduces PARP1 trapping and leads to resistance. nih.gov |

| Schlafen family member 11 (SLFN11) | Sensitizes cells to DNA damaging agents | Loss of expression is a dominant mechanism of resistance. mdpi.comnih.govresearchgate.net |

Interplay with Oncogenic Signaling Pathways and Tumor Microenvironment

The development of resistance to Niraparib TsOH is not solely dependent on alterations within the DNA damage response network. The broader cellular context, including the activation of oncogenic signaling pathways and interactions with the tumor microenvironment, plays a crucial role. nih.gov

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. frontiersin.orgmdpi.com Hyperactivation of this pathway is common in many cancers and has been implicated in resistance to various therapies, including PARP inhibitors. frontiersin.orgnih.govresearchgate.netmdpi.com

Upregulation of the PI3K/AKT/mTOR pathway can promote resistance to PARP inhibitors through several mechanisms. nih.gov For instance, activation of this pathway can enhance DNA repair capabilities and promote cell survival, thereby counteracting the cytotoxic effects of PARP inhibition. mdpi.com Preclinical studies have shown that combining PARP inhibitors with inhibitors of the PI3K/AKT/mTOR pathway can overcome resistance and lead to synergistic anti-tumor activity. nih.gov This suggests that the activation of this pathway is a key adaptive response that allows cancer cells to survive the stress induced by PARP inhibitors. nih.gov

Modulation of ATM/ATR Signaling Axis

Resistance to poly (ADP-ribose) polymerase (PARP) inhibitors, including this compound, can be significantly influenced by the modulation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) signaling pathways. These two kinases are central regulators of the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA damage.

The ATM gene is a critical regulator of the DDR, particularly in response to DNA double-strand breaks (DSBs). frontiersin.org It initiates the repair process by activating key proteins such as BRCA1 and BRCA2. frontiersin.orgnih.gov Consequently, tumors with a loss-of-function mutation in the ATM gene may exhibit homologous recombination deficiency (HRD), rendering them more susceptible to PARP inhibitors through synthetic lethality. nih.gov Preclinical studies have shown that the loss or downregulation of ATM can make gastric and colorectal cancer cells synthetically lethal with PARP inhibitors. nih.gov Similarly, deletion of ATM in mouse models of lung and pancreatic cancer induced sensitivity to these agents. nih.gov In a phase I trial, niraparib demonstrated antitumor activity in two patients with non-small cell lung cancer (NSCLC), and while their ATM status was not disclosed, it aligns with preclinical findings. nih.gov

However, the relationship is not always straightforward. Upregulation of the ATM/ATR pathway has been linked to PARP inhibitor resistance. nih.gov This suggests that cancer cells can adapt to PARP inhibition by enhancing the activity of these key DDR kinases, thereby overcoming the therapeutic blockade.

Conversely, combining PARP inhibitors with ATR inhibitors is being explored as a strategy to overcome resistance. nih.gov Tuvusertib (M1774), a potent and selective oral ATR inhibitor, has shown antitumor activity in preclinical models, both as a monotherapy and in combination with niraparib. researchgate.net Research indicates that the combination of M1774 and niraparib can overcome resistance to either agent alone in BRCA1-mutant ovarian cancer models. researchgate.net Mechanistically, in models resistant to the ATR inhibitor, the combination with niraparib led to the destabilization of replication forks, a key mechanism of PARP inhibitor-induced cytotoxicity. researchgate.net

The following table summarizes key research findings on the interplay between the ATM/ATR axis and niraparib sensitivity and resistance.

| Model System | Genetic Background | Key Finding | Implication for Resistance | Reference |

| NSCLC PDX models | Biallelic ATM mutations | Significant tumor regression with niraparib treatment. | Loss of ATM function confers sensitivity. | nih.gov |

| DLD-1 cell line | ATM knockout | Increased in vitro sensitivity to niraparib. | Loss of ATM function confers sensitivity. | nih.gov |

| Ovarian Cancer PDX models | BRCA1 mutated, PARPi-resistant | Combination of niraparib and ATR inhibitor (M1774) overcomes resistance. | ATR signaling can be a resistance mechanism that may be overcome by dual inhibition. | researchgate.net |

| Appendiceal Adenocarcinoma | ATM mutation | Patient achieved a persistent response to salvage treatment with niraparib. | Pathological ATM mutations may predict response even in chemo-refractory cases. | frontiersin.org |

| High-Grade Serous Ovarian Cancer | Germline ATM and somatic BRCA2 mutation | Patient with brain metastases showed a positive response to niraparib maintenance therapy. | Co-occurring DDR mutations can influence niraparib efficacy. | nih.gov |

PARPi-Mediated Autophagy and Metabolic Reprogramming

Autophagy, a cellular process of degradation and recycling of damaged organelles and proteins, and metabolic reprogramming are emerging as significant mechanisms of resistance to PARP inhibitors like niraparib. nih.govmdpi.com

PARP inhibitors have been consistently shown to induce autophagy in cancer cells. nih.gov This autophagic response can be cytoprotective, allowing cancer cells to survive the stress induced by the drug, thus contributing to resistance. nih.govresearchgate.net For instance, in laryngeal squamous cell carcinoma cell lines, niraparib was found to induce autophagy, and inhibiting this process with chloroquine (B1663885) (CQ) significantly increased niraparib's cytotoxic effects. researchgate.net This suggests that in this context, autophagy acts as a survival mechanism against niraparib. Mechanistically, niraparib was shown to reduce the phosphorylation of key proteins in the Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. researchgate.net

However, the role of autophagy can be complex and context-dependent. In some cancer models, niraparib-induced autophagy has been described as cytotoxic. For example, in certain ovarian and mammary cancer cells, knocking down essential autophagy genes like Beclin1 or ATG5 actually reduced the cytotoxicity of niraparib, indicating that in these cells, autophagy contributes to the drug's cell-killing effect. nih.gov

Metabolic reprogramming is intrinsically linked to autophagy and therapeutic resistance. mdpi.comnih.gov Cancer cells can alter their metabolic pathways to sustain their growth and survive therapeutic interventions. Autophagy is a key metabolic process that provides tumors with recycled intracellular components, which is particularly crucial in the nutrient-poor microenvironment of a tumor. mdpi.comnih.gov High autophagic activity is often associated with resistance to therapies in cancers like pancreatic ductal adenocarcinoma (PDAC). mdpi.comnih.gov One study demonstrated that niraparib inhibits late-stage autophagy in PDAC by disrupting the fusion of autophagosomes with lysosomes. researchgate.net This finding suggests a complex interplay where niraparib itself modulates the autophagic process, which could have implications for its efficacy and the development of resistance.

The following table details research findings on niraparib's interaction with autophagy and its role in therapeutic response.

| Cell Line/Model | Cancer Type | Finding | Role of Autophagy | Reference |

| Tu686 and Tu212 | Laryngeal Squamous Cell Carcinoma | Niraparib induced autophagy; inhibition with chloroquine increased cytotoxicity. | Cytoprotective (contributes to resistance) | researchgate.net |

| SKOV3 and A2780 | Ovarian Cancer | Short-term starvation (which promotes autophagy) synergistically enhanced niraparib's cytotoxicity. | Potentially cytotoxic (contributes to efficacy) | nih.gov |

| Ovarian and Mammary Cancer Cells | Ovarian and Breast Cancer | siRNA knockdown of Beclin1 or ATG5 reduced niraparib-mediated cytotoxicity. | Cytotoxic (contributes to efficacy) | nih.gov |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Niraparib inhibited late-stage autophagy by disrupting autophagosome-lysosome fusion. | Complex (drug-induced modulation of a resistance pathway) | researchgate.net |

Academic Perspectives in Niraparib Tsoh Drug Discovery and Chemical Biology

Structure-Activity Relationship (SAR) Studies for PARP Inhibition

The development of niraparib (B1663559) is a case study in rational drug design, leveraging knowledge of the pharmacophore essential for Poly(ADP-ribose) Polymerase (PARP) inhibition. acs.org The design of PARP-1 inhibitors is typically based on mimicking the nicotinamide (B372718) moiety of its substrate, NAD+, to facilitate interaction with the enzyme's active site. mdpi.com A common structural feature of many PARP-1 inhibitors includes an aromatic ring and a carboxamide group, which are crucial for forming pi-stacking interactions and hydrogen bonds, respectively, within the PARP-1 catalytic domain. mdpi.com

The discovery process for niraparib began with a focus on creating a constrained nicotinamide mimic. researchgate.net By incorporating a nitrogen atom into the aromatic system, an internal hydrogen bond with the carboxamide group was induced, restricting its rotation. researchgate.net This strategy led to the synthesis of several heteroaromatic carboxamide derivatives. researchgate.net One of the key interactions for many PARP1 inhibitors, including niraparib, is a π-π stacking interaction with the tyrosine 907 (Y907) residue in the PARP1 catalytic pocket. nih.gov

Early challenges in the development of the chemical series that led to niraparib included suboptimal preclinical pharmacokinetic profiles. acs.org Initial compounds suffered from issues such as extrahepatic oxidation in rats and species-specific hydrolysis in dogs. acs.org A subsequent batch of compounds was designed to block these sites of oxidation. researchgate.net The most successful strategy involved adding a 3-substituted piperidine (B6355638) to the phenyl group, which culminated in the identification of compound 26. researchgate.net Enantiomeric separation of this compound revealed that the S-enantiomer, niraparib, possessed superior in vitro metabolic stability, potent enzymatic activity, and improved cytotoxicity. researchgate.net In cell-based assays, niraparib demonstrated the ability to inhibit intracellular PARP activity with a half-maximal inhibitory concentration (IC50) of approximately 4 nM. acs.org

The following table details the structure-activity relationship of key compounds in the development of niraparib.

| Compound | Key Structural Feature | PARP-1 Enzymatic Assay IC₅₀ (nM) | Cellular PARP Inhibition EC₅₀ (nM) | Rationale/Outcome |

| Compound 23 | Heteroaromatic carboxamide derivative | 24 | 3700 | An early lead compound with enzymatic activity but poor cellular potency. researchgate.net |

| Compound 26 | Addition of a 3-substituted piperidine at the para position | 3.2 | 24 | Addition of the piperidine group blocked sites of oxidation, improving metabolic clearance and cellular activity. researchgate.net |

| Niraparib | (S)-enantiomer of compound 26 | - | ~4 | The selected enantiomer with optimized in vitro metabolism, potent enzymatic activity, and improved cytotoxicity. acs.orgresearchgate.net |

This table is generated based on data from multiple sources to illustrate the progression of SAR studies.

Development of Novel Formulations and Drug Delivery Systems

While niraparib is orally bioavailable, research into novel formulations and drug delivery systems is an active area in pharmaceutical sciences, aiming to enhance the therapeutic efficacy of anticancer agents. acs.orgamazonaws.com Pharmaceutical cocrystals, for instance, represent a strategy to modify the physicochemical properties of an active pharmaceutical ingredient, such as solubility, without altering its chemical structure. researchgate.net Niraparib is marketed as a tosylate monohydrate salt, and further exploration into cocrystal forms could offer alternative solid-state versions with different properties. researchgate.net

Advanced drug delivery systems are being explored to improve the therapeutic index of anticancer drugs by enhancing targeted delivery to tumor tissues and increasing bioavailability. amazonaws.comiscbindia.com These systems are particularly relevant for improving the efficacy of targeted therapies. researchgate.net

Nanoparticles : These systems can improve drug solubility and penetration. iscbindia.com For a targeted agent like niraparib, encapsulating it within nanoparticles could potentially increase its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, while minimizing exposure to healthy tissues.

Liposomes : As lipid-based carriers, liposomes are a widely implemented drug delivery technology. amazonaws.com They can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with ligands to actively target cancer cells. Formulating niraparib into liposomes could alter its pharmacokinetic profile and enhance its delivery.

Polymeric Micelles : These are self-assembling nanosized core-shell structures that can solubilize poorly water-soluble drugs in their hydrophobic core. This approach could be investigated to potentially improve the formulation characteristics of niraparib.

While specific preclinical studies detailing niraparib-loaded nanoparticles, liposomes, or polymeric micelles are not extensively reported in the provided context, the principles of these advanced systems suggest they are promising avenues for future formulation development. amazonaws.comiscbindia.com

Biomarker Discovery and Validation for Predictive Response in Preclinical Models

The identification of predictive biomarkers is crucial for selecting patients most likely to benefit from PARP inhibitors like niraparib. Preclinical models, especially patient-derived xenografts (PDXs), are vital for this research as they retain key characteristics of the original human tumor. researchgate.net

The most well-established biomarkers for predicting response to PARP inhibitors are defects in the homologous recombination (HR) DNA repair pathway, most notably mutations in the BRCA1 and BRCA2 genes. nih.gov The concept of synthetic lethality, where a deficiency in either PARP function or the HR pathway is survivable but a combination of the two is lethal to the cell, is the foundational principle for the efficacy of niraparib in BRCA-mutated cancers. nih.gov

Beyond BRCA mutations, Homologous Recombination Deficiency (HRD) status, a broader measure of genomic instability resulting from impaired HR repair, is a validated predictive biomarker for niraparib. nih.gov Preclinical and clinical studies have consistently shown that patients with HRD-positive tumors derive a greater benefit from niraparib treatment. nih.gov

Exploratory research in preclinical models has sought to identify novel biomarkers. Studies using PDX models have investigated niraparib sensitivity and suggested that high KRAS expression may indicate sensitivity, while AKT1 enrichment could be a marker of resistance. researchgate.net Another promising biomarker identified in preclinical studies for sensitivity to multiple PARP inhibitors is the expression of SLFN11, a putative DNA/RNA helicase. aacrjournals.org

The following table summarizes key biomarkers investigated in preclinical models for predicting response to PARP inhibitors.

| Biomarker | Preclinical Model Type | Association with PARP Inhibitor Response |

| BRCA1/BRCA2 mutations | Cell lines, PDX models | Increased sensitivity; foundational biomarker for synthetic lethality. nih.govnih.gov |

| Homologous Recombination Deficiency (HRD) | PDX models, various cancer models | Increased sensitivity; broader marker than BRCA mutations alone. nih.gov |

| KRAS expression | PDX models | High expression correlated with sensitivity to niraparib. researchgate.net |

| AKT1 enrichment | PDX models | Correlated with resistance to PARP inhibitors. researchgate.net |

| SLFN11 expression | Cell lines, PDX models | Predictor of sensitivity to multiple PARP inhibitors. aacrjournals.org |

| PI3K/mTOR pathway activation | SCLC models | Identified as a marker of PARP inhibitor resistance. aacrjournals.org |

This table is generated from data found in the cited research articles.

Chemical Biology Applications and Probe Development

The success of broad PARP-1/2 inhibitors like niraparib in oncology has spurred deeper investigations into the distinct functions of the entire PARP enzyme family. researchgate.net This has led to the development of more selective inhibitors and targeted chemical biology probes to dissect the roles of other, less-explored PARP enzymes. researchgate.net While niraparib itself is a therapeutic agent, the knowledge gained from its design and mechanism of action has informed the development of these next-generation chemical tools. mdpi.com

The field is evolving from pan-PARP inhibitors toward developing molecules that can selectively target a single PARP family member. acs.org For example, significant effort has been dedicated to creating selective inhibitors for tankyrases (TNKS), PARP7, and PARP10 to understand their specific roles in signaling pathways, such as Wnt/β-catenin signaling, and the immune response. acs.orgresearchgate.net The development of OUL35, a potent PARP10 inhibitor, showcases this trend. researchgate.net Such selective probes are invaluable for basic research, allowing scientists to modulate the activity of a single enzyme without the confounding effects of inhibiting PARP-1 and PARP-2. researchgate.net

The design principles that made niraparib a potent inhibitor, such as mimicking the nicotinamide substrate, are being adapted to create these selective probes. mdpi.comacs.org By modifying scaffolds like the nih.govnih.govCurrent time information in San Francisco, CA, US.triazolo[3,4-b]benzothiazole, researchers have been able to develop compounds with nanomolar inhibitory activity against specific mono-ADP-ribosylating PARP enzymes, such as PARP10 and PARP15, while showing much lower activity against PARP-1/2. acs.org These tools are critical for validating new therapeutic targets within the PARP family and for deepening the understanding of the complex cellular processes they regulate.

Q & A

Q. What is the mechanism of action of Niraparib Tosylate (TsOH) in ovarian cancer models, and how can its PARP inhibition efficacy be experimentally validated?